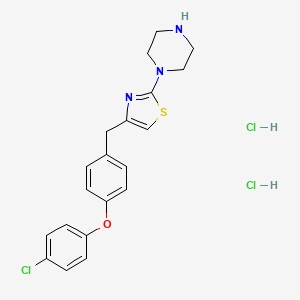
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a chlorophenoxy group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling with the chlorophenoxy group. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine H1 receptors, reducing allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic activity.
Diphenhydramine: A classic antihistamine with a similar pharmacophore.
Promethazine: Another antihistamine with a similar structure.
Uniqueness
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenoxy group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73553-71-6 |
|---|---|
Molekularformel |
C20H22Cl3N3OS |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
4-[[4-(4-chlorophenoxy)phenyl]methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C20H20ClN3OS.2ClH/c21-16-3-7-19(8-4-16)25-18-5-1-15(2-6-18)13-17-14-26-20(23-17)24-11-9-22-10-12-24;;/h1-8,14,22H,9-13H2;2*1H |
InChI-Schlüssel |
MOYGMDXEEFUDBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


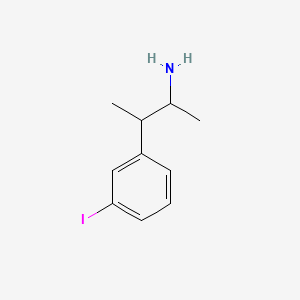
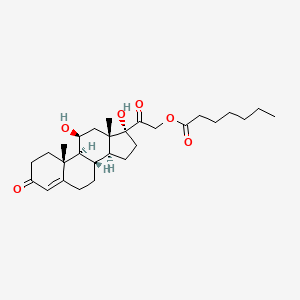
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
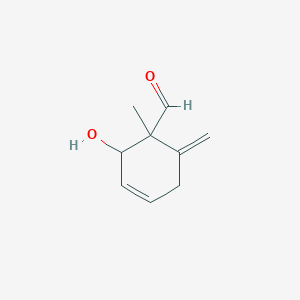

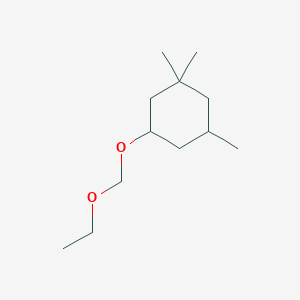
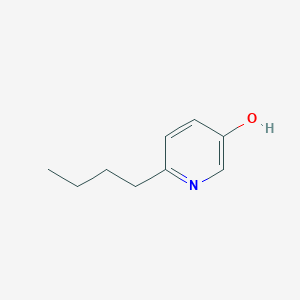
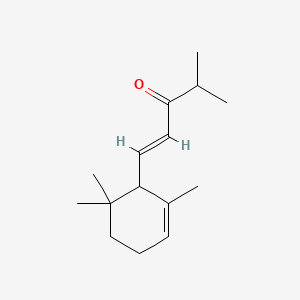
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
